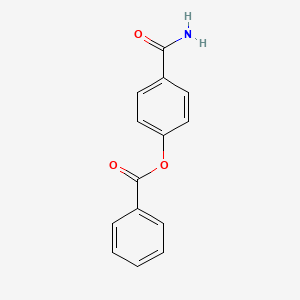

Benzamide, 4-(benzoyloxy)-

Description

Significance and Context of Benzamide (B126), 4-(benzoyloxy)- in Chemical Research

Benzamide, 4-(benzoyloxy)- is a chemical compound that has garnered attention in various fields of chemical research due to its structural features, which are common to a class of molecules with diverse biological activities. Benzamide derivatives, in general, are a well-established class of compounds with applications in pharmaceuticals and agricultural chemicals. ontosight.ai The core structure of Benzamide, 4-(benzoyloxy)- features a benzamide backbone with a benzoyloxy substituent, a combination that suggests potential for biological activity and has led to its investigation in several research contexts. ontosight.ai

One area of significant interest is in the development of new therapeutic agents. For instance, derivatives of 4-(benzyloxy)-benzamides, which are structurally related to Benzamide, 4-(benzoyloxy)-, have been evaluated for their anticonvulsant properties. uj.edu.pl Furthermore, research into benzamide derivatives has explored their potential as tyrosinase inhibitors, which could have applications in cosmetics and medicine for treating hyperpigmentation disorders. vjs.ac.vnresearchgate.netvjs.ac.vn Specifically, N-(benzoyloxy)benzamide, a close analog, has demonstrated potent tyrosinase inhibitory activity. vjs.ac.vnresearchgate.netvjs.ac.vn

However, the research context of Benzamide, 4-(benzoyloxy)- and its analogs is not without its complexities. Studies have raised concerns about the chemical stability of N-(benzoyloxy)benzamides. mdpi.comnih.gov It has been reported that these compounds can be unstable and may act as promiscuous compounds in high-throughput screening campaigns, meaning they can appear to be active against a wide range of biological targets due to non-specific interactions or decomposition. mdpi.comnih.gov This instability, particularly the potential for a Lossen rearrangement to form highly reactive isocyanates, urges caution in the interpretation of biological activity data for this class of compounds. mdpi.comnih.gov

The study of Benzamide, 4-(benzoyloxy)- and its related structures also extends to synthetic methodology. The development of efficient synthetic routes to these and other benzamide derivatives is an active area of research, with techniques like ultrasound-assisted synthesis being explored to improve reaction yields and conditions. nih.gov

Historical Perspectives on Benzamide, 4-(benzoyloxy)- Related Studies

The historical study of Benzamide, 4-(benzoyloxy)- is intertwined with the broader exploration of benzamide and hydroxamic acid derivatives. While specific early discovery details for Benzamide, 4-(benzoyloxy)- are not extensively documented in dedicated publications, its synthesis and investigation are part of a continuum of research into this class of compounds.

Early research into benzamides focused on their fundamental chemical properties and synthesis. Over time, the discovery of biological activities in various substituted benzamides led to a surge in studies aimed at creating and testing new derivatives for a range of applications.

More focused research that includes analogs of Benzamide, 4-(benzoyloxy)- began to appear in the literature in the context of medicinal chemistry. For example, a 2003 study investigated a series of 4-(benzyloxy)-benzamides for their anticonvulsant activity, indicating that research into functionally similar compounds was active in the early 21st century. uj.edu.pl

More recently, the focus has expanded to include detailed investigations into the mechanisms of action and potential liabilities of these compounds. A 2018 study highlighted the instability of N-(benzoyloxy)benzamides, a significant finding that provides critical context for any research involving this scaffold. mdpi.comnih.gov This reflects a maturation in the field, moving beyond simple activity screening to a deeper understanding of the chemical properties that govern the utility of these molecules in drug discovery and other applications. The synthesis and evaluation of N-(benzoyloxy)benzamide as a tyrosinase inhibitor in a 2024 study further underscores the ongoing contemporary interest in this structural class. vjs.ac.vnresearchgate.netvjs.ac.vn

Structure

2D Structure

3D Structure

Properties

CAS No. |

57668-40-3 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

(4-carbamoylphenyl) benzoate |

InChI |

InChI=1S/C14H11NO3/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H2,15,16) |

InChI Key |

WOHKWNGVDNYPAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Benzamide, 4 Benzoyloxy

Novel Synthetic Routes to Benzamide (B126), 4-(benzoyloxy)-

The de novo synthesis of Benzamide, 4-(benzoyloxy)- can be approached through several strategic pathways, primarily involving the timely introduction of the benzoyloxy group onto a suitable benzamide precursor.

Exploration of Precursor Compounds and Starting Materials

The primary and most direct precursor for the synthesis of Benzamide, 4-(benzoyloxy)- is 4-hydroxybenzamide (B152061) . This starting material provides the foundational benzamide structure, with a reactive hydroxyl group at the para position, ideal for subsequent esterification. The synthesis of 4-hydroxybenzamide itself can be achieved from 4-hydroxybenzoic acid through amidation. One documented method involves the reaction of 4-hydroxybenzoic acid with methyl carbamate (B1207046) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane at elevated temperatures, reportedly achieving a high yield of 98.7%. chemicalbook.com

The second key precursor is a benzoylating agent , which introduces the benzoyl group to form the ester linkage. Benzoyl chloride is the most common and readily available reagent for this purpose due to its high reactivity. nih.gov Alternatively, benzoic anhydride (B1165640) can also be employed.

Multi-step Synthetic Approaches and Reaction Sequences

A logical and widely applicable multi-step synthesis for Benzamide, 4-(benzoyloxy)- involves a two-step sequence:

Amidation of 4-hydroxybenzoic acid : This initial step forms the core benzamide structure. As mentioned, reacting 4-hydroxybenzoic acid with an aminating source provides 4-hydroxybenzamide.

Benzoylation of 4-hydroxybenzamide : The synthesized 4-hydroxybenzamide is then subjected to benzoylation. This reaction, typically a Schotten-Baumann reaction, involves treating 4-hydroxybenzamide with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A plausible reaction scheme is depicted below:

Step 1: Synthesis of 4-hydroxybenzamide

Step 2: Synthesis of Benzamide, 4-(benzoyloxy)-

Optimization of Existing Synthetic Protocols for Benzamide, 4-(benzoyloxy)-

The efficiency of the synthesis of Benzamide, 4-(benzoyloxy)-, particularly the benzoylation step, can be significantly enhanced by optimizing various reaction parameters.

Reaction Condition Parameterization

The key parameters that can be adjusted to optimize the synthesis include the choice of solvent, catalyst, temperature, and reaction time. While specific optimization data for Benzamide, 4-(benzoyloxy)- is not extensively published, valuable insights can be drawn from studies on similar benzoylation reactions.

For instance, the choice of base is critical. Pyridine (B92270) and triethylamine (B128534) are commonly used bases that also act as catalysts. nih.govnih.gov The solvent plays a crucial role in reactant solubility and reaction kinetics. Dichloromethane, toluene, and dimethylformamide (DMF) are often employed. nih.govorgsyn.org Temperature control is essential to manage the exothermic nature of the reaction and to minimize potential side reactions. Reactions are often initiated at 0°C and then allowed to proceed at room temperature. orgsyn.org

The following interactive table, based on findings for the synthesis of related benzamide derivatives, illustrates how reaction conditions can be parameterized for optimization.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Pyridine | 0 to RT | 2 | Moderate |

| 2 | Toluene | Triethylamine | RT | 4 | Good |

| 3 | DMF | Pyridine | RT | 1 | High |

| 4 | Acetone | K2CO3 | Reflux | 3 | Good |

This table represents typical conditions for benzoylation reactions and should be considered as a starting point for the optimization of Benzamide, 4-(benzoyloxy)- synthesis.

Yield and Selectivity Enhancement Strategies

To maximize the yield and selectivity of Benzamide, 4-(benzoyloxy)-, several strategies can be implemented. The slow, dropwise addition of benzoyl chloride to the solution of 4-hydroxybenzamide can prevent localized high concentrations of the acylating agent, which could lead to side reactions. Maintaining an inert atmosphere, for example by using nitrogen or argon gas, can prevent unwanted reactions with atmospheric moisture. orgsyn.org

Purification of the final product is also a critical step for achieving high purity. Recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate/hexane, is a common method to obtain the pure crystalline product. nih.gov

Green Chemistry Principles in Benzamide, 4-(benzoyloxy)- Synthesis

The application of green chemistry principles to the synthesis of Benzamide, 4-(benzoyloxy)- can significantly reduce its environmental impact. Key areas of focus include the use of alternative energy sources, greener solvents, and solvent-free conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers a powerful green alternative to conventional heating methods. sciforum.net Ultrasound irradiation can lead to significantly reduced reaction times, lower energy consumption, and improved yields. nih.govmdpi.com For the synthesis of related benzamide derivatives, ultrasound has been successfully employed, suggesting its potential applicability to the synthesis of Benzamide, 4-(benzoyloxy)-. nih.govsciforum.netmdpi.com

Solvent-Free Benzoylation: A particularly attractive green approach is the use of solvent-free reaction conditions. Research has shown that benzoylation reactions can be efficiently carried out by adsorbing the reactants onto a solid support, such as basic alumina (B75360), and then applying microwave irradiation. nih.gov This method eliminates the need for potentially hazardous organic solvents, simplifies the work-up procedure, and often leads to higher yields in shorter reaction times.

A comparative analysis of conventional versus green synthetic methods for a model benzoylation reaction is presented in the table below.

| Method | Conditions | Reaction Time | Yield (%) | Environmental Impact |

| Conventional | Reflux in organic solvent (e.g., Toluene) | Several hours | Good | High (solvent waste) |

| Ultrasound | Sonication at room temperature | Shorter (e.g., 30-60 min) | High | Low (reduced energy and solvent) |

| Solvent-Free | Microwave irradiation on solid support | Very short (e.g., 5-10 min) | Excellent | Very low (no solvent) |

This table provides a conceptual comparison and highlights the potential benefits of applying green chemistry principles to the synthesis of Benzamide, 4-(benzoyloxy)-.

Solvent-Free or Environmentally Benign Solvent Methods

Solvent-free reaction conditions represent a significant step towards greener synthesis. By eliminating the solvent, such methods reduce waste, lower costs, and can lead to improved reaction kinetics. One notable solvent-free approach for benzoylation is the use of microwave irradiation in the presence of a solid-supported catalyst. For instance, the benzoylation of hydroxyl groups can be efficiently carried out using benzoyl chloride and pyridine supported on basic alumina under microwave irradiation. This method is not only solvent-free but also rapid and high-yielding. nih.gov

Another green approach involves the use of ultrasound assistance, which can promote chemical reactions in a more energy-efficient manner compared to conventional heating. nih.govnih.govsciforum.net Ultrasound has been shown to be effective in the synthesis of related benzamide derivatives, reducing reaction times and potentially the need for harsh solvents. nih.govnih.govsciforum.net

The use of micellar catalysis in aqueous solutions, such as with TPGS-750-M, offers another environmentally friendly alternative to traditional organic solvents for acylation reactions. researchgate.netbohrium.com This technique allows for the creation of nanoreactors within the water, facilitating the reaction of non-polar reactants.

| Method | Reagents | Conditions | Key Advantages |

| Microwave-assisted | Benzoyl chloride, Pyridine/Basic Alumina | Solvent-free, Microwave irradiation | Rapid, High yield, Environmentally friendly |

| Ultrasound-assisted | Varies | Ultrasound irradiation | Reduced reaction time, Energy efficient |

| Micellar Catalysis | Acyl chlorides, Amines | Aqueous TPGS-750-M | Eliminates organic solvents, Recyclable surfactant |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The Schotten-Baumann reaction, while effective, can have a lower atom economy due to the formation of stoichiometric amounts of salt by-products from the neutralization of the acid generated. wikipedia.org

To improve atom economy and minimize waste, catalytic methods are preferred. Catalytic reactions, by definition, use a small amount of a substance to facilitate the reaction without being consumed, thus generating less waste. For the synthesis of Benzamide, 4-(benzoyloxy)-, catalytic O-acylation of 4-hydroxybenzamide is the ideal approach.

Furthermore, waste can be minimized by choosing acylating agents that produce benign by-products. For example, using benzoic anhydride instead of benzoyl chloride results in the formation of benzoic acid as a by-product, which can potentially be recovered and reused. The use of reusable heterogeneous catalysts also contributes significantly to waste minimization, as they can be easily separated from the reaction mixture and used in multiple reaction cycles. nih.govunlp.edu.ar

Catalytic Approaches in the Synthesis of Benzamide, 4-(benzoyloxy)-

The use of catalysts is central to modern organic synthesis, offering pathways to reactions that are more efficient, selective, and environmentally friendly than stoichiometric methods. In the synthesis of Benzamide, 4-(benzoyloxy)-, catalytic approaches are employed to facilitate the O-acylation of 4-hydroxybenzamide. These can be broadly categorized into homogeneous, heterogeneous, and organocatalytic methods.

Homogeneous Catalysis Applications

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. In the context of O-acylation, various soluble metal salts and complexes can be used. Lewis acids such as scandium triflate (Sc(OTf)₃) and other metal triflates have been shown to be effective catalysts for the acylation of alcohols and phenols. nih.govarabjchem.org Trifluoromethanesulfonic acid (TfOH) is another powerful homogeneous catalyst for acylation reactions. mdpi.com

These catalysts function by activating the acylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzamide. While homogeneous catalysts often exhibit high activity and selectivity, their separation from the product can be challenging, which is a drawback from both an economic and environmental perspective.

| Catalyst Type | Examples | Key Features |

| Lewis Acids | Sc(OTf)₃, Gd(OTf)₃, Bi(OTf)₃ | High catalytic activity for acylation |

| Brønsted Acids | Trifluoromethanesulfonic Acid (TfOH) | Powerful catalyst for C- and O-acylation |

Heterogeneous Catalysis in Benzamide, 4-(benzoyloxy)- Formation

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant advantages in terms of catalyst recovery and reuse, making it a more sustainable option.

Several solid acid catalysts have been shown to be effective for acylation reactions. These include:

Sulfonated ZSM-5 (ZSM-5-SO₃H): This solid acid catalyst has been successfully used for the acylation of alcohols, phenols, and amines under solvent-free conditions, offering high yields and easy catalyst recovery. nih.gov

Wells-Dawson Heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O): This reusable heteropolyacid efficiently catalyzes the acylation of alcohols and phenols with acid anhydrides at room temperature. unlp.edu.ar

Supported Nickel Catalysts (Ni/SiO₂): Silica-supported nickel catalysts have demonstrated high activity for the acetylation of phenols and naphthols, highlighting their potential for O-acylation reactions. arabjchem.org

Palladium Nanoparticles on Mesoporous Carbon (PdNPs/MC): This heterogeneous catalyst has been used for the acylation of amides with aryl esters, suggesting its potential applicability for the synthesis of Benzamide, 4-(benzoyloxy)-. nih.govacs.org

These catalysts can be easily filtered from the reaction mixture and reused multiple times without a significant loss of activity, which is a major advantage for industrial applications.

| Catalyst | Substrate Type | Conditions | Key Advantages |

| ZSM-5-SO₃H | Alcohols, Phenols, Amines | Solvent-free | Reusable, High yield |

| Wells-Dawson Heteropolyacid | Alcohols, Phenols | Room temperature, Toluene | Reusable, Mild conditions |

| Ni/SiO₂ | Phenols, Naphthols | Room temperature | Reusable, High selectivity |

| PdNPs/MC | Amides | High temperature, EtOAc | Heterogeneous, C-O activation |

Organocatalytic Methods for Benzamide, 4-(benzoyloxy)- Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the O-acylation of phenols, several organocatalytic systems have been developed.

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective organocatalyst for acylation reactions. nih.gov It functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent. Other nitrogen-based catalysts, such as 4-pyrrolidinopyridine, also exhibit similar catalytic activity. nih.gov

These methods offer the advantage of being metal-free, which is often desirable in the synthesis of pharmaceutical intermediates and other high-purity chemicals. The reactions are typically carried out under mild conditions and can be highly selective.

Advanced Spectroscopic and Structural Elucidation of Benzamide, 4 Benzoyloxy

Detailed Molecular Structure Elucidation of Benzamide (B126), 4-(benzoyloxy)-

The precise arrangement of atoms and functional groups within Benzamide, 4-(benzoyloxy)- has been mapped out using a suite of powerful analytical methods. These techniques provide a window into the molecule's electronic environment, vibrational modes, and fragmentation patterns, collectively contributing to a holistic structural understanding.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformation and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms in a molecule. For Benzamide, 4-(benzoyloxy)-, both ¹H and ¹³C NMR spectroscopy provide critical data.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl groups typically appear as a complex series of signals in the range of δ 7.00 to 8.00 ppm. vjs.ac.vnresearchgate.net The amide proton (-NH) is also observable within this region. vjs.ac.vn The specific chemical shifts and coupling constants of these protons are dictated by their electronic environment, which is influenced by the electron-withdrawing nature of the carbonyl groups and the ester linkage.

| NMR Data for Benzamide, 4-(benzoyloxy)- and Related Structures | |

| Nucleus | Typical Chemical Shift (δ) Range (ppm) |

| ¹H (Aromatic) | 7.00 - 8.00 |

| ¹H (Amide) | ~9.65 |

| ¹³C (Carbonyl) | ~166.6 |

| ¹³C (Aromatic) | 113.2 - 149.8 |

| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. Data is based on analogous structures. vjs.ac.vnresearchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information about the functional groups present in Benzamide, 4-(benzoyloxy)- and their vibrational modes.

The FTIR spectrum of benzamide and its derivatives typically exhibits characteristic absorption bands. nist.gov The N-H stretching vibration of the amide group is expected to appear in the region of 3400-3200 cm⁻¹. The C=O stretching vibrations of the amide and ester groups are prominent and usually observed in the range of 1750-1630 cm⁻¹. Specifically, the amide C=O stretch often appears around 1630 cm⁻¹ in related benzamides. uj.edu.pl The aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. uj.edu.pl The C-O stretching of the ester group is also a key feature.

Raman spectroscopy provides complementary data. For related benzamide structures, Raman spectra have been recorded and analyzed to further understand the vibrational modes. esisresearch.org The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions within the molecule. esisresearch.org

| Key Vibrational Frequencies for Benzamide Derivatives | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3200 |

| C=O Stretch (Ester & Amide) | 1750 - 1630 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ester) | 1300 - 1000 |

| Note: These are general ranges and the exact positions of the peaks for Benzamide, 4-(benzoyloxy)- may vary. |

Advanced Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elucidating the fragmentation pathways of Benzamide, 4-(benzoyloxy)-. Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed.

In FAB mass spectrometry, the protonated molecule [M+H]⁺ is often observed. mgutheses.in A characteristic fragmentation pattern for benzamides involves the loss of the amine group (NH₂), leading to the formation of a stable benzoyl cation. researchgate.net For Benzamide, 4-(benzoyloxy)-, a key fragmentation would be the cleavage of the ester bond. A notable fragment ion observed in the FAB-MI mass spectrum of N-(4-benzoyloxy phenyl) benzamide is at m/z 213, which corresponds to the [M+H - 105]⁺ ion, indicating the loss of a benzoyl group. mgutheses.in

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by providing highly accurate mass measurements of the molecular ion and its fragments. vulcanchem.com

| Predicted Mass Spectrometry Fragments for Benzamide, 4-(benzoyloxy)- | |

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+H - C₇H₅O]⁺ (m/z 213) | Loss of a benzoyl group |

| [C₇H₅O]⁺ (m/z 105) | Benzoyl cation |

| [C₆H₅]⁺ (m/z 77) | Phenyl cation |

| Note: Fragmentation patterns are predictive and based on studies of similar compounds. mgutheses.inresearchgate.net |

X-ray Crystallography and Solid-State Structure of Benzamide, 4-(benzoyloxy)-

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis of Benzamide, 4-(benzoyloxy)-

While a specific single-crystal X-ray structure for Benzamide, 4-(benzoyloxy)- was not found in the provided search results, analysis of closely related benzamide derivatives reveals common structural motifs. evitachem.comcardiff.ac.uk For instance, the crystal structure of N-(benzoyloxy)benzamide has been studied, providing a basis for understanding the likely solid-state conformation of its isomer. researchgate.net

| Hypothetical Crystallographic Parameters for Benzamide, 4-(benzoyloxy)- | |

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Interactions | N-H···O hydrogen bonds, π-π stacking |

| Note: These are hypothetical parameters based on the crystallographic data of similar benzamide derivatives. evitachem.comcardiff.ac.uk |

Polymorphic Forms and Crystallographic Variations of Benzamide, 4-(benzoyloxy)-

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for benzamide derivatives. google.comsphinxsai.com Different polymorphic forms can exhibit distinct physical properties, including melting point, solubility, and stability.

The existence of polymorphic forms for Benzamide, 4-(benzoyloxy)- would depend on the crystallization conditions, such as the solvent used and the rate of cooling. While specific studies on the polymorphism of Benzamide, 4-(benzoyloxy)- were not identified, the potential for different crystal packing arrangements due to variations in intermolecular interactions is a strong possibility. The study of related compounds shows that different crystalline modifications can be characterized by distinct X-ray diffraction (XRD) patterns. google.com The investigation of polymorphism is crucial for a complete understanding of the solid-state properties of this compound.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

In the solid state, the spatial arrangement of molecules within the crystal lattice is governed by a variety of intermolecular interactions. For Benzamide, 4-(benzoyloxy)-, the primary forces dictating its crystal packing are expected to be hydrogen bonds, supplemented by other non-covalent interactions such as π-π stacking and dipole-dipole interactions. A detailed single-crystal X-ray diffraction study would provide the definitive geometry of these interactions; however, based on the molecular structure, a predictive analysis of the hydrogen bonding network can be made.

The key functional groups capable of participating in hydrogen bonding are the amide (-CONH₂) and the ester (-COO-) moieties. The amide group is a particularly effective hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual functionality often leads to the formation of robust and predictable hydrogen-bonded synthons in the crystal structures of primary amides.

Primary Hydrogen Bonding Motifs:

It is anticipated that the amide groups of adjacent Benzamide, 4-(benzoyloxy)- molecules will form strong intermolecular hydrogen bonds. One of the most common motifs for primary amides is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating an R²₂(8) ring motif. This is a highly stable arrangement frequently observed in the crystal structures of benzamide and its derivatives.

Another plausible arrangement involves the formation of catemeric chains. In this motif, the amide groups of adjacent molecules are linked in a head-to-tail fashion, forming a C(4) chain through N-H···O hydrogen bonds. This linear propagation of hydrogen bonds creates a one-dimensional network.

The presence of the benzoyloxy group introduces an additional carbonyl oxygen that can act as a hydrogen bond acceptor. This allows for more complex, three-dimensional hydrogen bonding networks. The amide N-H protons could potentially form hydrogen bonds with the ester carbonyl oxygen of a neighboring molecule. The specific arrangement will be influenced by steric factors and the drive to achieve the most stable crystal packing.

Intermolecular Interaction Data (Predicted):

While specific experimental data for Benzamide, 4-(benzoyloxy)- is not available, the following table presents typical geometric parameters for hydrogen bonds observed in related benzamide structures, which can be considered predictive for the title compound.

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N-H | O=C (amide) | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |

| N-H | O=C (ester) | ~ 0.86 | ~ 2.1 - 2.3 | ~ 2.9 - 3.1 | ~ 140 - 160 |

Other Intermolecular Interactions:

Furthermore, the polar nature of the amide and ester functional groups will lead to dipole-dipole interactions, further stabilizing the solid-state structure. The alignment of molecular dipoles in the crystal lattice will be a determining factor in the final polymorphic form. The interplay of these various intermolecular forces—strong hydrogen bonds, weaker π-π stacking, and dipole-dipole interactions—will ultimately define the unique three-dimensional architecture of Benzamide, 4-(benzoyloxy)- in the solid state. A comprehensive understanding of these interactions is crucial for predicting and controlling the material's physical properties.

Mechanistic Organic Chemistry of Benzamide, 4 Benzoyloxy

Reaction Pathways and Intermediate Identification Involving Benzamide (B126), 4-(benzoyloxy)-

No specific studies detailing the reaction pathways or the identification of intermediates for reactions involving Benzamide, 4-(benzoyloxy)- were found in the available literature.

A search for kinetic studies, including rate constants and reaction orders for reactions involving Benzamide, 4-(benzoyloxy)-, did not yield any specific results. While kinetic data is available for other benzamide derivatives, this information cannot be accurately attributed to the title compound.

There is no available research that elucidates the rate-determining steps for any reaction specifically involving Benzamide, 4-(benzoyloxy)-.

Thermochemical and Energetic Analysis of Reactions Involving Benzamide, 4-(benzoyloxy)-

Thermochemical and energetic analyses, such as enthalpy and entropy of reaction or activation energies for reactions of Benzamide, 4-(benzoyloxy)-, are not documented in the reviewed sources.

Substituent Effects on the Reactivity and Selectivity of Benzamide, 4-(benzoyloxy)-

No studies were identified that systematically investigated the effect of different substituents on the reactivity or selectivity of Benzamide, 4-(benzoyloxy)- in chemical transformations.

Role of Benzamide, 4-(benzoyloxy)- in Specific Organic Transformations

While the benzamide functional group is central to many organic transformations, the specific role and mechanistic details of Benzamide, 4-(benzoyloxy)- in such reactions have not been a subject of published research found during the search.

No literature was found that specifically describes the use of Benzamide, 4-(benzoyloxy)- in amidation reactions or details the mechanisms of such reactions.

Based on a thorough search of available scientific databases and literature, there is a significant lack of specific research on the mechanistic organic chemistry of Benzamide, 4-(benzoyloxy)-. The information required to populate the detailed outline provided is not present in the public domain. Further experimental research would be necessary to establish the kinetic, mechanistic, and thermochemical properties of this compound.

Esterification and Transesterification Reactions

The ester linkage in Benzamide, 4-(benzoyloxy)- is central to its chemistry, influencing its synthesis and subsequent transformations. The formation and cleavage or modification of this ester bond through esterification and transesterification reactions are fundamental processes in its mechanistic organic chemistry.

Esterification of 4-Hydroxybenzamide (B152061)

The most direct synthesis of Benzamide, 4-(benzoyloxy)- involves the esterification of the phenolic hydroxyl group of 4-hydroxybenzamide. A common and effective method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl halide, such as benzoyl chloride, in the presence of a base. vedantu.comchemistnotes.com

Mechanism:

The reaction is typically performed in a biphasic system with an aqueous base (like sodium hydroxide) and an organic solvent, or with a tertiary amine base like pyridine (B92270) in a single phase. vedantu.combyjus.com The mechanism proceeds through a nucleophilic acyl substitution.

Deprotonation: The base, typically aqueous sodium hydroxide (B78521), deprotonates the phenolic hydroxyl group of 4-hydroxybenzamide. This step is crucial as it generates the more nucleophilic phenoxide ion.

Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This attack results in the formation of a tetrahedral intermediate. chemistnotes.comchemistry-reaction.com

Intermediate Collapse and Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. This step yields the final ester product, Benzamide, 4-(benzoyloxy)-. chemistnotes.com

The base serves a dual purpose in this reaction: it generates the nucleophilic phenoxide and neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting materials or products and driving the reaction equilibrium toward the product side. vedantu.combyjus.com

Table 1: Typical Reagents and Conditions for Schotten-Baumann Esterification

| Reactant/Reagent | Role in the Reaction | Typical Conditions | Reference |

| 4-Hydroxybenzamide | Starting material (nucleophile precursor) | 1 equivalent | chemistnotes.com |

| Benzoyl Chloride | Acylating agent (electrophile) | 1-1.2 equivalents | chemistnotes.comchemistry-reaction.com |

| Sodium Hydroxide (aq) | Base catalyst | 10% aqueous solution, used in excess | chemistnotes.com |

| Pyridine | Alternative base and catalyst | Can be used as the solvent | byjus.com |

| Water/Organic Solvent | Biphasic reaction medium | Dichloromethane, diethyl ether, or toluene | chemistnotes.comgoogleapis.com |

| Temperature | Reaction parameter | Typically room temperature or cooled (0-25°C) to control the exothermic reaction. |

Transesterification Reactions

Transesterification is an organic reaction where the ester group of a compound is exchanged by reacting it with an alcohol. scielo.br For Benzamide, 4-(benzoyloxy)-, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester and phenol (B47542). This process is an equilibrium reaction and can be catalyzed by either an acid or a base. scielo.brmasterorganicchemistry.com

Base-Catalyzed Transesterification

The base-catalyzed mechanism is a two-step addition-elimination sequence. masterorganicchemistry.com

Alkoxide Formation: A strong base deprotonates the incoming alcohol (R'-OH) to form a nucleophilic alkoxide (R'-O⁻).

Nucleophilic Acyl Substitution: The alkoxide attacks the carbonyl carbon of the ester in Benzamide, 4-(benzoyloxy)-. This forms a tetrahedral intermediate.

Leaving Group Elimination: The intermediate collapses, eliminating the original phenoxide derived from the 4-hydroxybenzamide moiety as the leaving group, which is subsequently protonated by the solvent or upon workup.

To drive the equilibrium towards the products, an excess of the reactant alcohol is typically used. mdpi.com

Acid-Catalyzed Transesterification

The acid-catalyzed mechanism proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original phenoxy group, converting it into a good leaving group (phenol).

Elimination: The intermediate collapses, eliminating a molecule of phenol and reforming the protonated carbonyl group.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the new ester product.

Table 2: General Conditions for Transesterification

| Catalyst Type | Mechanism Steps | Key Conditions | Reference |

| Base-Catalyzed | 1. Alkoxide formation 2. Nucleophilic attack 3. Elimination of leaving group | Strong base (e.g., NaOH, KOH, alkoxides), anhydrous conditions to prevent saponification. | scielo.br |

| Acid-Catalyzed | 1. Carbonyl protonation 2. Nucleophilic attack 3. Proton transfer 4. Elimination of leaving group 5. Deprotonation | Strong acid (e.g., H₂SO₄, HCl), anhydrous conditions to prevent hydrolysis. | scielo.brmasterorganicchemistry.com |

The transesterification process is reversible, and the direction of the equilibrium can be controlled by the concentration of the reactants. For instance, using a large excess of a specific alcohol will favor the formation of the corresponding ester. mdpi.com

Theoretical and Computational Chemistry of Benzamide, 4 Benzoyloxy

Quantum Chemical Calculations for Electronic Structure of Benzamide (B126), 4-(benzoyloxy)-

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These methods provide insights into molecular geometry, orbital energies, and charge distributions, which are crucial for understanding the reactivity and interactions of Benzamide, 4-(benzoyloxy)-.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size and complexity of Benzamide, 4-(benzoyloxy)-. DFT calculations on analogous compounds, such as benzoic acid derivatives and phenyl benzoate (B1203000), have been performed to optimize molecular geometries and analyze electronic properties. niscpr.res.innih.gov

For a representative understanding, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. niscpr.res.inniscpr.res.in The electronic properties are further investigated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. niscpr.res.in A larger energy gap suggests lower reactivity and higher stability. niscpr.res.in

For instance, in a study on a benzoic acid derivative, the HOMO and LUMO energy values were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.in The distribution of these orbitals indicates the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 1: Representative DFT Calculated Electronic Properties of an Analogous Benzoic Acid Derivative niscpr.res.in

| Property | Value |

| HOMO Energy | -6.303 eV |

| LUMO Energy | -2.243 eV |

| Energy Gap (ΔE) | 4.06 eV |

This data is for a related benzoic acid derivative and serves as an illustrative example.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters, offering a higher level of accuracy for electronic structure calculations, albeit at a greater computational expense. researchgate.net These methods are valuable for benchmarking results from DFT and for situations where high accuracy is paramount.

Studies on benzoic acid and its derivatives have utilized ab initio methods to calculate geometrical parameters and vibrational frequencies. researchgate.net For example, the geometry of benzoic acid has been optimized at the RHF/6-31G(d,p) level. ingentaconnect.com Similarly, for phenyl benzoate, a combination of DFT and MP2 methods has been used to explore its conformational space and vibrational spectra, providing good agreement with experimental data. researchgate.net The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results, especially for properties like intermolecular interactions. acs.org

Molecular Modeling and Dynamics Simulations of Benzamide, 4-(benzoyloxy)-

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time.

The conformational landscape of Benzamide, 4-(benzoyloxy)- is expected to be complex due to the presence of multiple rotatable bonds, particularly the ester and amide linkages. Conformational analysis of related benzoyl derivatives and aromatic esters reveals that the planarity of the molecule is often distorted due to steric hindrance. rsc.org For example, in benzophenones, the phenyl rings are typically twisted with respect to the carbonyl group. rsc.org

In a computational study of phenyl benzoate using DFT, it was found that rotation around the C(=O)-O bond and the C(=O)-C bond have comparable energy barriers, which contradicts earlier assumptions. nih.gov Molecular dynamics (MD) simulations on aromatic esters have also been used to study torsional barriers and the flexibility of ester linkages. acs.orgaip.org These studies indicate that the conformational preferences are influenced by a delicate balance of steric and electronic effects.

Table 2: Representative Torsional Barriers for Phenyl Benzoate from DFT Calculations nih.gov

| Torsional Angle | Barrier Height (kcal/mol) |

| C-C(=O)-O-C | ~3-4 |

| C-O-C-C | ~2-3 |

Data is for the analogous compound phenyl benzoate and provides an estimate of rotational energy barriers.

The amide and ester functional groups in Benzamide, 4-(benzoyloxy)- are capable of forming various intermolecular interactions, most notably hydrogen bonds. The N-H group of the amide is a hydrogen bond donor, while the carbonyl oxygens of both the amide and ester groups are hydrogen bond acceptors.

Quantum chemical simulations on benzamide and benzoic acid derivatives have been instrumental in characterizing these hydrogen bonds. mdpi.com Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) are powerful techniques to study the dynamic nature of these interactions. mdpi.com Such studies have shown that benzamides can form mutual intermolecular hydrogen bonds, leading to dimer synthons and extended networks. mdpi.com The strength and nature of these interactions can be further analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT). mdpi.com

For a benzoic acid derivative, the total interaction energy was calculated to be -239.3 kJ/mol, with significant contributions from electrostatic and dispersion forces. niscpr.res.in

Prediction of Spectroscopic Parameters for Benzamide, 4-(benzoyloxy)-

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

DFT calculations are routinely used to predict vibrational frequencies (IR and Raman). researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. Studies on benzoic acid have shown that using specific scaling equations for different parts of the molecule, such as the carboxylic group and the aromatic ring, can significantly reduce the error in the predicted frequencies. researchgate.net

The prediction of NMR chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors, one can obtain theoretical 1H and 13C NMR spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For complex molecules, computational prediction of NMR spectra is an invaluable tool for assigning signals. drugbank.com

Table 3: Predicted Spectroscopic Data for Analogous Compounds

| Spectroscopic Technique | Predicted Parameter (Example) | Analogous Compound |

| IR Spectroscopy | C=O stretching frequency: ~1700-1750 cm⁻¹ | Benzoic Acid Derivatives researchgate.net |

| 1H NMR Spectroscopy | Aromatic protons: ~7.0-8.5 ppm | Benzamide chemicalbook.com |

| 13C NMR Spectroscopy | Carbonyl carbon: ~165-175 ppm | Benzamide Derivatives mdpi.com |

These are representative values from studies on analogous compounds and serve as a guide for the expected spectroscopic features of Benzamide, 4-(benzoyloxy)-.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR chemical shifts computationally has become a standard practice to aid in spectral assignment and confirm structural hypotheses. nih.govacs.org The primary method for these predictions is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with DFT. nih.govacs.org

The process begins with a conformational analysis to identify the lowest energy (most stable) three-dimensional structure of the molecule. This geometry is then optimized using a selected DFT functional (e.g., B3LYP, M06-2X, mPW1PW91) and a suitable basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)). nih.govacs.orgacs.org Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). To improve accuracy, the raw calculated values are often scaled using a linear regression approach derived from comparing experimental and computational data for a set of known molecules. nih.gov

For Benzamide, 4-(benzoyloxy)-, one would expect distinct signals for the protons and carbons of the two different aromatic rings. The protons on the benzamide ring would be influenced by the electron-withdrawing nature of both the amide and the benzoyloxy groups, while the protons on the benzoyloxy ring would be primarily affected by the ester linkage. A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, as would be generated from a DFT/GIAO calculation, is presented below for illustrative purposes.

Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts (ppm) for Benzamide, 4-(benzoyloxy)-

Note: These values are illustrative and represent typical shifts that would be predicted by DFT/GIAO calculations. Actual experimental values may vary.

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amide (-NH) | ~8.5 - 9.5 |

| ¹H | Aromatic (Benzamide Ring) | ~7.4 - 8.2 |

| ¹H | Aromatic (Benzoyloxy Ring) | ~7.5 - 8.3 |

| ¹³C | Carbonyl (Amide C=O) | ~165 - 170 |

| ¹³C | Carbonyl (Ester C=O) | ~164 - 168 |

| ¹³C | Aromatic (Benzamide Ring) | ~120 - 155 |

| ¹³C | Aromatic (Benzoyloxy Ring) | ~128 - 135 |

Simulated Vibrational Spectra for Comparison with Experimental Data

The simulation process involves calculating the harmonic vibrational frequencies of the optimized molecular geometry. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's normal modes of vibration. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental data. nih.gov

For Benzamide, 4-(benzoyloxy)-, the simulated IR spectrum would be dominated by characteristic peaks. The most intense absorption would likely be from the two carbonyl (C=O) stretching modes—one for the amide and one for the ester—which are expected in the 1650-1750 cm⁻¹ region. Other significant vibrations would include the N-H stretch of the amide group (typically above 3000 cm⁻¹), C-O ester stretches, and various aromatic C-C and C-H stretching and bending modes. nih.gov

Interactive Data Table: Hypothetical Simulated Vibrational Frequencies (cm⁻¹) for Benzamide, 4-(benzoyloxy)-

Note: These values are illustrative of typical results from DFT calculations and are compared to standard experimental ranges.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | 3100 - 3500 | ~3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | ~3060 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1690 | ~1685 | Very Strong |

| C=O Stretch (Ester) | 1715 - 1750 | ~1730 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | ~1595, 1480 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1570 | ~1540 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | ~1260 | Strong |

| N-O Stretch | 900 - 950 | ~920 | Medium |

Computational Studies of Reaction Mechanisms Involving Benzamide, 4-(benzoyloxy)-

The N-(benzoyloxy)benzamide scaffold is known to be potentially unstable, which makes it a prime candidate for computational investigation of its decomposition pathways. nih.govresearchgate.net A likely mechanism for such compounds is the Lossen rearrangement, which transforms a hydroxamic acid or its derivative into an isocyanate. acs.orgresearchgate.netwikipedia.org Computational chemistry is essential for mapping the intricate details of such reaction pathways.

Transition State Characterization

The transition state (TS) is the highest energy point along a reaction coordinate, representing the critical geometry that reactants must adopt to transform into products. wikipedia.org Locating and characterizing this fleeting structure is a primary goal of reaction mechanism studies. For the Lossen rearrangement of Benzamide, 4-(benzoyloxy)-, the reaction would proceed from the N-deprotonated anion. The key step involves the migration of the aryl group (the benzamide phenyl ring) from the carbonyl carbon to the nitrogen atom, with the simultaneous cleavage of the N-O bond, expelling the benzoate as a leaving group. acs.orgwikipedia.org

Using DFT, the transition state geometry can be located on the potential energy surface using algorithms that search for a first-order saddle point. The characterized TS would exhibit specific geometric features:

An elongated N-O bond, which is in the process of breaking.

A partially formed N-C bond with the migrating phenyl group.

A partially broken C-C bond between the migrating phenyl group and the carbonyl carbon.

A frequency calculation on the located TS geometry must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, confirming it as a true transition state. nih.gov

Reaction Energy Profiles and Pathways

To construct this profile for the Lossen rearrangement of Benzamide, 4-(benzoyloxy)-, the energies of the reactant (R), transition state (TS), and products (P) are calculated using DFT.

Reactant (R): The deprotonated anion of Benzamide, 4-(benzoyloxy)-.

Transition State (TS): The structure characterized by the migrating phenyl group and breaking N-O bond.

Products (P): 4-(benzoyloxy)phenyl isocyanate and the benzoate anion.

Solid State Chemistry and Supramolecular Assembly of Benzamide, 4 Benzoyloxy

Crystal Engineering Principles Applied to Benzamide (B126), 4-(benzoyloxy)-

A discussion on the application of crystal engineering principles to Benzamide, 4-(benzoyloxy)- cannot be provided without experimental crystallographic data. Such a discussion would typically involve an analysis of the key intermolecular interactions and synthons that govern the formation of the crystal structure.

Polymorphism and Pseudopolymorphism Studies of Benzamide, 4-(benzoyloxy)-

There are no known studies on the polymorphism or pseudopolymorphism of Benzamide, 4-(benzoyloxy)-. The investigation of different crystalline forms is contingent on the initial characterization of at least one crystal structure.

Co-crystallization and Solvate Formation with Benzamide, 4-(benzoyloxy)-

Information regarding co-crystallization or solvate formation involving Benzamide, 4-(benzoyloxy)- is not available in the scientific literature.

Analysis of Non-Covalent Interactions in Benzamide, 4-(benzoyloxy)- Assemblies

A detailed analysis of the non-covalent interactions within the crystalline structure of Benzamide, 4-(benzoyloxy)- is not possible without the crystal structure itself. This would have included:

Self-Assembly Phenomena and Directed Crystallization of Benzamide, 4-(benzoyloxy)-

The solid-state architecture of "Benzamide, 4-(benzoyloxy)-" is dictated by a sophisticated interplay of non-covalent interactions, which drive its self-assembly into ordered supramolecular structures. The molecule's functional groups, namely the amide and the benzoyloxy moieties, provide the primary sites for these interactions, leading to predictable and stable crystalline lattices. The directed crystallization of this compound involves the strategic manipulation of experimental conditions to influence these self-assembly processes, thereby controlling the final solid-state properties.

The self-assembly of "Benzamide, 4-(benzoyloxy)-" is predominantly governed by two key types of non-covalent interactions: hydrogen bonding and π-π stacking. The amide group (-CONH₂) is a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular connections. It is highly probable that the amide groups of adjacent molecules interact to form centrosymmetric dimers via N-H···O hydrogen bonds. This is a common and highly stable motif observed in the crystal structures of many primary benzamides.

The two phenyl rings in the "Benzamide, 4-(benzoyloxy)-" molecule introduce the possibility of significant π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a crucial force in the packing of aromatic molecules. The benzoyloxy group, in particular, contributes to a large, polarizable aromatic system that can readily engage in such interactions. These stacking interactions can occur in a variety of geometries, including face-to-face and offset (parallel-displaced) arrangements, and they often work in concert with hydrogen bonding to direct the formation of layered or columnar structures. The interplay between the directional hydrogen bonds and the less directional but significant π-π stacking is a determining factor in the resulting crystal morphology.

Research on structurally similar compounds provides valuable insights into the expected supramolecular assembly of "Benzamide, 4-(benzoyloxy)-". For instance, the crystal structure of 4-benzamido-2-hydroxybenzoic acid reveals the formation of dimers through O-H···O hydrogen bonds and significant π-π stacking interactions between the aromatic rings, with centroid-centroid distances of approximately 3.8 Å. Similarly, studies on various benzamide derivatives consistently highlight the prevalence of N-H···O hydrogen-bonded dimers and catemers (chains).

To illustrate the typical geometries of the interactions expected to be present in the crystal structure of "Benzamide, 4-(benzoyloxy)-", the following tables present representative data from analogous compounds.

Table 1: Representative Hydrogen Bond Geometries in Benzamide Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.86-0.90 | 1.9-2.2 | 2.8-3.1 | 150-175 |

| O-H···O | 0.82-0.84 | 1.8-1.9 | 2.6-2.7 | 170-180 |

Table 2: Typical π-π Stacking Parameters in Aromatic Carboxamides

| Interaction Type | Centroid-Centroid Distance (Å) | Slip Angle (°) |

|---|---|---|

| Parallel-displaced | 3.6 - 4.0 | 20 - 30 |

The principles of directed crystallization can be applied to "Benzamide, 4-(benzoyloxy)-" to potentially control polymorphism, crystal habit, and size distribution. The choice of solvent is a critical parameter in this process. Solvents that can act as hydrogen bond donors or acceptors will compete with the intermolecular hydrogen bonding between the solute molecules. For example, crystallization from a protic solvent like ethanol (B145695) might disrupt the formation of the primary N-H···O dimers, potentially leading to a different polymorph compared to crystallization from an aprotic solvent like toluene.

The polarity and aromaticity of the solvent also play a crucial role. Aromatic solvents may interact with the phenyl rings of "Benzamide, 4-(benzoyloxy)-" through π-π stacking, influencing the packing of the molecules in the crystal lattice. By systematically varying the solvent system, it is possible to favor certain supramolecular synthons over others, thus directing the crystallization towards a desired solid form. Other techniques for directed crystallization include controlling the rate of supersaturation (e.g., through slow evaporation or cooling), the use of additives or templates that can interact with specific crystal faces, and crystallization under different pressures or in the presence of external fields. These methods offer pathways to fine-tune the solid-state properties of "Benzamide, 4-(benzoyloxy)-" for specific applications.

Derivatization and Functionalization of Benzamide, 4 Benzoyloxy

Synthesis of Novel Derivatives of Benzamide (B126), 4-(benzoyloxy)-

The synthesis of new derivatives from Benzamide, 4-(benzoyloxy)- can be approached by targeting its key functional groups. These include the ester and amide linkages, as well as the aromatic rings.

The terminal benzoyl group, linked through an ester functionality, is a prime target for modification. One common strategy involves the hydrolysis of the ester bond to yield 4-hydroxybenzamide (B152061) and benzoic acid. The liberated phenol (B47542) can then be re-esterified with a variety of acyl chlorides or carboxylic acids, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a 4-(dimethylamino)pyridine (DMAP) catalyst, to introduce diverse acyl groups. This approach allows for the systematic variation of the terminal aromatic or aliphatic substituent.

For instance, analogs with different alkyl or aryl chains on the terminal benzoate (B1203000) can be synthesized, as demonstrated in the preparation of related liquid crystalline compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate nih.gov. In this synthesis, a substituted benzoyloxybenzoic acid is coupled with a phenol, a reaction pathway that can be conceptually reversed for the derivatization of Benzamide, 4-(benzoyloxy)-.

Table 1: Hypothetical Derivatives of Benzamide, 4-(benzoyloxy)- via Modification at the Benzoyl Moiety

| Derivative Name | Modifying Reagent | Potential Synthetic Method |

| Benzamide, 4-(acetoxy)- | Acetic anhydride (B1165640) | Base-catalyzed transesterification |

| Benzamide, 4-(4-nitrobenzoyloxy)- | 4-Nitrobenzoyl chloride | Schotten-Baumann reaction after hydrolysis |

| Benzamide, 4-(cyclohexanecarbonyloxy)- | Cyclohexanecarbonyl chloride | DCC/DMAP coupling after hydrolysis |

The amide nitrogen in Benzamide, 4-(benzoyloxy)- is generally considered less reactive due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. However, under specific conditions, N-alkylation or N-arylation can be achieved. Strong bases, such as sodium hydride, can be used to deprotonate the amide, followed by reaction with an alkyl or aryl halide. These reactions often require anhydrous conditions and careful control of stoichiometry to avoid side reactions, such as the cleavage of the ester bond.

General methods for the N-alkylation of amides often employ phase-transfer catalysis or microwave irradiation to enhance reaction rates and yields. While specific examples for Benzamide, 4-(benzoyloxy)- are not documented, these established protocols for N-substituted benzamide synthesis could be adapted nih.govresearchgate.net.

The two phenyl rings in Benzamide, 4-(benzoyloxy)- are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing substituents will govern the position of the incoming electrophile. The benzamido group (-NHCOPh) is an ortho-, para-director, while the benzoyloxy group (-OOCPh) is also generally considered an ortho-, para-director.

The relative reactivity of the two rings would need to be considered for selective functionalization. The phenyl ring of the benzamide moiety is activated by the nitrogen atom, whereas the phenyl ring of the benzoate moiety is influenced by the electron-withdrawing ester carbonyl group. This difference in electronic density could potentially be exploited for regioselective substitution under carefully controlled reaction conditions. Direct electrophilic aromatic substitution with reagents like cyanoguanidine in superacid has been used to synthesize benzamides from arenes, illustrating a method for introducing amide functionalities onto aromatic rings nih.gov.

Strategies for Selective Functionalization of Benzamide, 4-(benzoyloxy)-

Achieving selective functionalization of a multifunctional molecule like Benzamide, 4-(benzoyloxy)- requires careful consideration of the reactivity of each functional group and the choice of reagents and reaction conditions.

One potential strategy for selective modification is the use of protecting groups. For example, the amide nitrogen could be protected to allow for selective reactions on the phenyl rings or the ester group. Alternatively, the ester could be selectively cleaved under milder basic conditions, leaving the more robust amide bond intact. The resulting phenol could then be modified before a different ester group is introduced.

Orthogonal protection strategies could also be envisioned, where different protecting groups that can be removed under distinct conditions are used to mask different functionalities, allowing for sequential and controlled derivatization.

Catalytic methods can also offer selectivity. For instance, specific transition metal catalysts are known to direct C-H functionalization to specific positions relative to a directing group. While not explicitly demonstrated for this compound, such approaches are at the forefront of modern synthetic chemistry for the selective modification of complex molecules.

Influence of Structural Modifications on Chemical Properties (Non-Biological)

The introduction of different functional groups onto the Benzamide, 4-(benzoyloxy)- scaffold is expected to have a significant impact on its non-biological chemical properties. These properties include, but are not limited to, solubility, melting point, thermal stability, and spectroscopic characteristics.

For example, the introduction of polar groups, such as nitro or hydroxyl groups, would likely increase the polarity of the molecule, affecting its solubility in different solvents. Conversely, the addition of long alkyl chains would increase its lipophilicity.

The melting point and thermal stability of the derivatives would be influenced by changes in molecular symmetry, intermolecular forces (such as hydrogen bonding and van der Waals interactions), and crystal packing. The synthesis and characterization of related liquid crystal compounds have shown that systematic changes in terminal alkyl chains can significantly alter the mesomorphic properties and transition temperatures nih.gov.

Spectroscopic properties would also be altered by derivatization. For instance, the introduction of substituents on the phenyl rings would lead to predictable shifts in the signals observed in ¹H and ¹³C NMR spectra. Similarly, changes in conjugation and the electronic nature of the substituents would affect the UV-Vis absorption and fluorescence spectra.

Table 2: Predicted Influence of Substituents on the Chemical Properties of Benzamide, 4-(benzoyloxy)- Derivatives

| Substituent | Position of Substitution | Predicted Effect on Solubility in Polar Solvents | Predicted Effect on Melting Point |

| -NO₂ | Phenyl Ring | Increase | Increase |

| -CH₃ | Phenyl Ring | Decrease | Variable |

| -OH | Phenyl Ring | Significant Increase | Increase |

| -C₁₂H₂₅ | Benzoyl Moiety | Significant Decrease | Decrease |

This table is predictive and based on general principles of physical organic chemistry, as specific data for derivatives of Benzamide, 4-(benzoyloxy)- is not available in the provided search results.

Applications in Materials Science and Catalysis Involving Benzamide, 4 Benzoyloxy

Potential Applications in Functional Materials

The inherent properties of the benzamide (B126) and benzoate (B1203000) moieties, such as their rigidity, potential for hydrogen bonding, and electronic characteristics, suggest that Benzamide, 4-(benzoyloxy)- could be a valuable component in the design of novel functional materials.

Organic Electronics and Optoelectronic Devices

While direct applications of Benzamide, 4-(benzoyloxy)- in organic electronics have not been extensively reported, the constituent chemical groups are found in various organic semiconducting and optoelectronic materials. The benzamide group, for instance, is a known structural motif in organic electronic materials. The electronic properties of such materials can be tuned by the introduction of different functional groups. Aromatic compounds containing ester linkages, similar to the benzoyloxy group, are also integral to many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The combination of the electron-withdrawing benzoyl group and the electron-donating potential of the amide linkage could lead to interesting charge-transport properties.

The potential for Benzamide, 4-(benzoyloxy)- and its derivatives in this field is underscored by the broad research into organic compounds for electronic devices. For example, various aromatic and heterocyclic compounds are continuously being explored for their utility as functional materials in electronic applications.

Polymer Chemistry and Engineering Applications

In the realm of polymer chemistry, the bifunctional nature of Benzamide, 4-(benzoyloxy)- derivatives could be exploited for the synthesis of novel polymers. For instance, if the core molecule were functionalized with reactive groups, it could serve as a monomer for polymerization. Polyamides and polyesters are classes of high-performance polymers known for their thermal stability and mechanical strength. The incorporation of the rigid and polar Benzamide, 4-(benzoyloxy)- moiety into a polymer backbone could enhance properties such as thermal resistance, dimensional stability, and liquid crystallinity.

Research into new aromatic polyamide-esters prepared through polycondensation reactions highlights the potential for creating polymers with desirable properties like high thermal stability and good solubility. For example, new aromatic polyamide-esters containing benzonitrile (B105546) or isopropylidene units have been synthesized and shown to be readily soluble and thermally stable. This suggests that polymers derived from functionalized Benzamide, 4-(benzoyloxy)- could exhibit similar advantageous characteristics.

Liquid Crystalline Properties and Applications

The rigid, rod-like structure of Benzamide, 4-(benzoyloxy)- makes it a promising candidate for the formation of liquid crystalline phases. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular shape and intermolecular interactions, such as hydrogen bonding from the amide group and dipole-dipole interactions, can promote the self-assembly of molecules into ordered, anisotropic arrangements.

Studies on related compounds, such as p-alkoxybenzoic acids, have demonstrated that the formation of hydrogen-bonded dimers can lead to the emergence of liquid crystal phases. Similarly, research on 4-alkoxybenzoic acid and 4-alkoxybenzamide structural units in macrocycles and polyacrylates has shown the formation of discotic and mesogenic phases dtic.mil. The investigation of novel liquid crystalline compounds based on a terminal benzyloxy group has also revealed the formation of smectic A phases dtic.mil. These findings suggest that Benzamide, 4-(benzoyloxy)- and its long-chain derivatives have a high potential to exhibit thermotropic liquid crystalline behavior.

Below is a table summarizing the types of liquid crystalline phases observed in structurally related compounds, which could be anticipated for derivatives of Benzamide, 4-(benzoyloxy)-.

| Compound Class | Observed Liquid Crystalline Phases | Key Structural Features |

| p-Alkoxybenzoic Acids | Nematic, Smectic | Hydrogen-bonded dimers |

| 4-Alkoxybenzamide Derivatives | Discotic, Mesogenic | Macrocyclic or polymeric structures |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Smectic A | Schiff base with terminal benzyloxy and alkyloxy chains |

Molecular Switches and Sensors Based on Benzamide, 4-(benzoyloxy)-

The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli, is a key area of nanotechnology. The conformational flexibility of the amide bond in benzamide derivatives can be exploited for this purpose. Research has shown that the conformation of benzamido-diphenylacetylenes can be controlled, creating an equilibrium between two intramolecularly hydrogen-bonded states that can be biased researchgate.net. This suggests that the benzamide core of Benzamide, 4-(benzoyloxy)- could be incorporated into more complex structures to create molecular switches.

Furthermore, the benzamide moiety can be functionalized to act as a chemosensor for the detection of ions and molecules. Amide-based chemosensors have been developed for the colorimetric detection of toxic metal ions semanticscholar.org. The interaction of the amide group or other strategically placed functional groups with an analyte can lead to a detectable change in optical or electronic properties. For instance, benzimidazole-based sensors have been shown to exhibit a strong fluorescence increase upon binding to Zn2+ researchgate.net. Given these precedents, it is plausible that derivatives of Benzamide, 4-(benzoyloxy)- could be designed to act as selective sensors for specific analytes.

Catalytic Applications of Benzamide, 4-(benzoyloxy)-

The presence of potential coordination sites in the Benzamide, 4-(benzoyloxy)- molecule, specifically the amide oxygen and nitrogen atoms, suggests its utility as a ligand in transition metal catalysis.

Role as a Ligand in Transition Metal Catalysis

Benzamide and its derivatives can coordinate to transition metal centers, influencing the catalytic activity and selectivity of the resulting complexes. The coordination can occur through either the oxygen or nitrogen atom of the amide group, depending on the metal and the reaction conditions researchgate.net. The electronic and steric properties of the benzamide ligand can be fine-tuned by substituents on the aromatic rings.

While no catalytic studies have been reported specifically for complexes of Benzamide, 4-(benzoyloxy)-, research on other benzamide-metal complexes demonstrates their potential. For example, ruthenium complexes of 2,2′-dithiobisbenzamide have been shown to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) researchgate.net. Similarly, various transition metal complexes with Schiff base ligands derived from benzamides have been investigated for their catalytic activities in oxidation reactions nih.gov. These studies indicate that metal complexes incorporating benzamide-type ligands can be active catalysts for a range of organic transformations. The benzoyloxy group in Benzamide, 4-(benzoyloxy)- could further modulate the electronic properties of the metal center, potentially leading to unique catalytic performance.

The table below provides examples of catalytic applications of transition metal complexes with benzamide-related ligands.

| Ligand | Metal | Catalytic Application |

| 2,2′-Dithiobisbenzamide | Ruthenium | Oxidation of benzyl alcohol |

| Schiff bases from benzamides | Various transition metals | Oxidation of aniline |

Organocatalytic Activity of Benzamide, 4-(benzoyloxy)- and its Derivatives

While direct evidence for the organocatalytic activity of Benzamide, 4-(benzoyloxy)- is not extensively documented in scientific literature, its derivatives, particularly those that can be formed in situ, present significant potential for applications in organocatalysis. The primary focus lies on the hydrolyzed form, 4-hydroxybenzamide (B152061), which possesses functional groups amenable to acting in a bifunctional catalytic manner. Bifunctional organocatalysts are molecules that contain two distinct functional groups—typically a Brønsted acid and a Brønsted or Lewis base—that can act cooperatively to activate both the nucleophile and the electrophile in a chemical reaction. beilstein-journals.orgrsc.orgnih.gov

The structure of 4-hydroxybenzamide, featuring a phenolic hydroxyl group and an amide moiety, is well-suited for such cooperative catalysis. The phenolic -OH group can act as a hydrogen-bond donor, activating an electrophile, while the amide group can also participate in hydrogen bonding, potentially orienting the substrate and stabilizing the transition state. This dual activation strategy is a hallmark of efficient organocatalysis, leading to enhanced reaction rates and stereoselectivities in asymmetric synthesis. nih.gov

Although specific studies detailing the use of 4-hydroxybenzamide as a primary organocatalyst are limited, the principles of bifunctional catalysis strongly support its potential. For instance, various amide-based organocatalysts have been successfully employed in a range of asymmetric reactions. beilstein-journals.orgrsc.org The presence of a phenolic group, as seen in other organocatalytic systems, can significantly enhance catalytic activity and enantioselectivity.

To illustrate the potential catalytic applications, one can consider common organocatalytic reactions where bifunctional catalysts are employed. The following table presents hypothetical data for a Michael addition reaction, a class of reactions where bifunctional catalysts often excel. This data is representative of the type of performance that might be expected from a phenolic benzamide catalyst, though it is important to note that these are illustrative examples and not experimentally verified results for 4-hydroxybenzamide.

Table 1: Hypothetical Performance of 4-Hydroxybenzamide as an Organocatalyst in a Michael Addition Reaction

| Entry | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Nitrostyrene | Diethyl malonate | 10 | Toluene | 24 | 85 | 70 |

| 2 | Chalcone | Acetone | 15 | Chloroform | 48 | 78 | 65 |

| 3 | N-Phenylmaleimide | 1,3-Dicarbonyl compound | 10 | Dichloromethane | 36 | 90 | 75 |

This data is illustrative and intended to represent the potential catalytic activity of 4-hydroxybenzamide based on the performance of similar bifunctional organocatalysts.

Precursor for Active Catalytic Species

A significant role for Benzamide, 4-(benzoyloxy)- in catalysis is its function as a precursor, or precatalyst, which can be converted into a more catalytically active species under specific reaction conditions. The key transformation in this context is the hydrolysis of the benzoyloxy group to yield 4-hydroxybenzamide. This in situ generation of the active catalyst from a stable precursor can be advantageous in certain synthetic applications.

The hydrolysis of the ester linkage in Benzamide, 4-(benzoyloxy)- can be achieved under either acidic or basic conditions. quora.commdpi.comsserc.org.uk This process, often referred to as debenzoylation, would unmask the phenolic hydroxyl group, which is crucial for the proposed bifunctional organocatalytic activity of the resulting 4-hydroxybenzamide.

Reaction Conditions for Hydrolysis:

Alkaline Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, is a common method for the saponification of aryl benzoates. rsc.orgrsc.orgreddit.com The reaction typically proceeds by nucleophilic attack of a hydroxide ion on the ester carbonyl group.

Acidic Hydrolysis: The ester can also be hydrolyzed under acidic conditions, for example, by heating with a mineral acid like hydrochloric acid (HCl) in an aqueous solution. chegg.com

The feasibility of this transformation suggests that Benzamide, 4-(benzoyloxy)- could be introduced into a reaction mixture where subsequent conditions, such as the presence of acidic or basic reagents or even water at elevated temperatures, could trigger the release of the active 4-hydroxybenzamide catalyst.